2-(Methylthio)benzoic acid
Overview
Description
2-(Methylthio)benzoic acid is an organic compound with the molecular formula C8H8O2S. It is also known by other names such as 2-Methylmercaptobenzoic acid and 2-(Methylsulfanyl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a methylthio group at the ortho position. It appears as a white to light yellow solid .
Biochemical Analysis
Biochemical Properties
It is known that it is almost insoluble in water, but can be dissolved in organic solvents such as ethanol and dimethylformamide . The melting point of 2-(Methylthio)benzoic acid is about 100-102°C . It is relatively stable at room temperature, but may decompose under the action of high temperature, fire source, or strong oxidant .
Molecular Mechanism
It is known that it can be synthesized by the reaction of benzoic acid with dimethyl sulfoxide to generate the sulfoxide salt of this compound, which is then hydrolyzed by hydrochloric acid to generate this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Methylthio)benzoic acid typically involves the reaction of benzoic acid with dimethyl sulfoxide to generate the sulfoxide salt of this compound. This intermediate is then hydrolyzed using hydrochloric acid to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The process generally includes the use of appropriate solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-(Methylthio)benzoic acid is utilized in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2-(Methylsulfanyl)benzoic acid: Similar structure but may exhibit different physicochemical properties due to the presence of the sulfanyl group instead of the methylthio group.
Uniqueness: 2-(Methylthio)benzoic acid is unique due to the presence of both the carboxylic acid and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
2-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQGKJCZOGGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190720 | |
Record name | Benzoic acid, o-(methylthio)- | |
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Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-10-5 | |
Record name | 2-(Methylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, o-(methylthio)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do DFT calculations provide about the electronic properties of 2-(Methylthio)benzoic acid compared to its para substituted isomer?
A3: Density Functional Theory (DFT) calculations, using the B3LYP correlation functional, reveal that this compound has a smaller HOMO-LUMO energy gap than 4-(Methylthio)benzoic acid []. This suggests that the ortho isomer (this compound) might be more reactive due to the easier excitation of electrons from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO) []. Additionally, vertical and adiabatic ionization energies, calculated for both compounds, can provide further insights into their reactivity and stability [].
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